苯氧基四氟乙烷磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

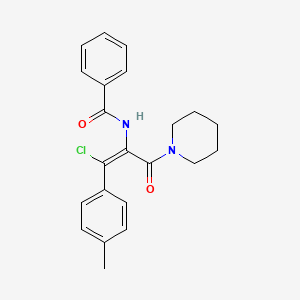

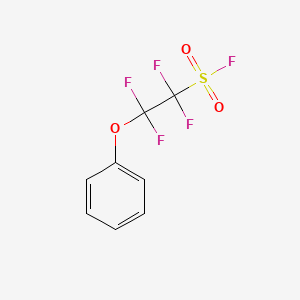

Phenoxytetrafluoroethanesulfonyl fluoride is a compound that is related to various research areas, including the synthesis of fluorinated compounds and their potential applications. The compound itself is not explicitly mentioned in the provided papers, but the research can be related to its chemical family, particularly in the context of fluorosulfonates and perfluoroalkylsulfonyl fluorides.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to create aryl fluorosulfonate intermediates, which can then be transformed into a broad range of aryl fluoride products under mild conditions . Another method for generating aryl fluorosulfates without direct handling of gaseous sulfuryl fluoride is presented, using 1,1'-sulfonyldiimidazole as a precursor in a two-chamber reactor . These methods are indicative of the synthetic approaches that could potentially be applied to the synthesis of phenoxytetrafluoroethanesulfonyl fluoride.

Molecular Structure Analysis

The molecular structure of compounds in the same family as phenoxytetrafluoroethanesulfonyl fluoride is characterized by the presence of sulfur bonded to carbon and an O-F moiety, as seen in trifluoromethanesulfonyl hypofluorite (CF3SO2OF) . The NMR spectrum of such compounds can provide insights into the electronic environment of the fluorine atoms, which is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the deoxyfluorination of phenols , biodegradation of fluorosurfactants , and the generation of various anions and decomposition products in the presence of alkali metal fluorides . These reactions demonstrate the diverse chemical behavior of fluorosulfonates and their derivatives, which could be extrapolated to phenoxytetrafluoroethanesulfonyl fluoride.

Physical and Chemical Properties Analysis

The physical properties of compounds in the same family, such as trifluoromethanesulfonyl hypofluorite, include melting points and boiling points that are significantly low, indicating high volatility . The chemical properties include susceptibility to hydrolysis and thermal decomposition, leading to various products including gases and other fluorinated compounds . These properties are important for the handling and application of such compounds in different chemical contexts.

科学研究应用

荧光化学传感器

该化合物可用于合成荧光化学传感器 . 这些传感器是分析化学中强大的工具,可用于检测和定量水性样品中的重金属和过渡金属离子 . 它们在环境监测和生物医学领域具有广泛的应用 .

环境监测

该化合物在荧光化学传感器中的应用,可以精确检测环境中的污染物 . 这对于监测水质和评估有毒重金属和过渡金属的存在特别有用 .

生物医学应用

在生物医学领域,这些化学传感器可以促进诊断和治疗的进步 . 它们可用于检测和定量生物学相关的金属,由于它们对健康的潜在影响,因此引起了极大的兴趣 .

催化

六价硫氟化物,例如该化合物,在有机化学中的催化转化方面取得了显著进展 . 它们被用于各种催化策略中,以合成和反应六价硫氟化物 .

有机化合物的合成

该化合物引入了一个在水解方面稳定的官能团,该官能团能够抵抗还原/氧化化学,并选择性地在硫原子处反应 . 这种独特的稳定性和反应性使其成为有机化合物合成中的宝贵工具 .

蛋白酶抑制剂和化学探针

六价硫氟化物在 20 世纪 60 年代作为蛋白酶抑制剂和化学探针重新出现在文献中 . 它们独特的特性使它们在这些应用中非常有用 .

作用机制

Target of Action

Phenoxytetrafluoroethanesulfonyl fluoride, also known as 1,1,2,2-Tetrafluoro-2-phenoxyethane-1-sulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions . This interaction can lead to new activation methods and the synthesis of intriguing functional groups .

Pharmacokinetics

Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Result of Action

Sulfonyl fluorides are known for their diverse applications and their ability to engage with nucleophiles to create new activation methods .

Action Environment

The action of Phenoxytetrafluoroethanesulfonyl fluoride can be influenced by environmental factors. For instance, fluoride in the environment is a widespread concern due to its persistence . The presence of fluorine in products is receiving critical scrutiny due to environmental concerns regarding persistent chemicals .

属性

IUPAC Name |

1,1,2,2-tetrafluoro-2-phenoxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O3S/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVYSLQVDANVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)

![N'-(3-chloro-4-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2508987.png)

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508999.png)

![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)

![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)

![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)